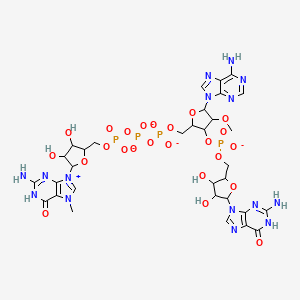

m7G(5')ppp(5')(2'OMeA)pG

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H40N15O24P4-3 |

|---|---|

Molecular Weight |

1142.6 g/mol |

IUPAC Name |

[[5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-5-(6-aminopurin-9-yl)-4-methoxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C32H43N15O24P4/c1-44-9-47(25-15(44)27(53)43-32(35)41-25)29-19(51)17(49)11(67-29)4-64-73(56,57)70-75(60,61)71-74(58,59)65-5-12-20(21(62-2)30(68-12)45-7-38-13-22(33)36-6-37-23(13)45)69-72(54,55)63-3-10-16(48)18(50)28(66-10)46-8-39-14-24(46)40-31(34)42-26(14)52/h6-12,16-21,28-30,48-51H,3-5H2,1-2H3,(H11-,33,34,35,36,37,40,41,42,43,52,53,54,55,56,57,58,59,60,61)/p-3 |

InChI Key |

AGWRKMKSPDCRHI-UHFFFAOYSA-K |

Canonical SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)OC)OP(=O)([O-])OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to m7G(5')ppp(5')(2'OMeA)pG: A Core Component in Advanced mRNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of m7G(5')ppp(5')(2'OMeA)pG, a trinucleotide cap analog critical for the production of highly efficient and stable messenger RNA (mRNA). We delve into its chemical structure, biological significance, and its pivotal role in modern mRNA-based therapeutics and vaccines. This document offers a detailed examination of its mechanism of action, particularly in enhancing translation efficiency and evading the innate immune response. Furthermore, we present structured quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows to equip researchers and drug development professionals with the essential knowledge for its effective application.

Introduction: The Critical Role of the 5' Cap in mRNA Function

Eukaryotic mRNA molecules are characterized by a unique 5' cap structure, a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide via a 5'-5' triphosphate bridge. This cap is fundamental for multiple aspects of mRNA metabolism, including splicing, nuclear export, and, most critically, the initiation of translation. The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a key step in recruiting the ribosomal machinery to the mRNA. Moreover, the 5' cap structure plays a crucial role in distinguishing self-RNA from foreign RNA, thereby preventing the activation of the innate immune system.

This compound, also known as a Cap 1 analog, is a synthetically derived cap structure that closely mimics the natural cap of mature eukaryotic mRNAs. Its defining feature is the 2'-O-methylation of the first transcribed nucleotide (adenosine in this case). This modification has profound implications for the stability, translational efficiency, and immunogenicity of in vitro transcribed (IVT) mRNA, making it an indispensable tool in the development of mRNA vaccines and therapeutics.[1][]

Chemical and Structural Properties

This compound is a trinucleotide cap analog with the following key structural features:

-

A 7-methylguanosine (m7G) at the 5' end.

-

A 5'-5' triphosphate linkage connecting the m7G to the adjacent nucleotide.

-

A 2'-O-methylated adenosine (B11128) (2'OMeA) as the first transcribed nucleotide.

-

A guanosine (B1672433) (pG) as the second transcribed nucleotide.

These features are critical for its biological function. The m7G moiety is essential for recognition by eIF4E, while the 2'-O-methylation is the hallmark of a Cap 1 structure, conferring unique properties to the mRNA.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C32H43N15O24P4 | [3][4] |

| Molecular Weight | 1145.6 g/mol | [3][4] |

| Purity | ≥95% (typically by AX-HPLC) | [3][] |

| Solubility | Soluble in water | [] |

| Storage | -20°C | [3][4] |

Biological Significance and Mechanism of Action

The incorporation of the this compound cap analog into IVT mRNA confers several significant biological advantages compared to uncapped mRNA or mRNA with a Cap 0 structure (which lacks the 2'-O-methylation).

Enhanced Translation Efficiency

The primary function of the 5' cap is to recruit the translation initiation complex. The m7G moiety of the cap is specifically recognized by eIF4E, which then recruits other initiation factors to assemble the ribosome on the mRNA. This compound has been shown to have a high binding affinity for eIF4E, with a reported dissociation constant (KD) of 45.6 nM.[6][7][8] This strong interaction ensures efficient initiation of translation, leading to higher protein yields from the mRNA template.

Increased mRNA Stability

The 5' cap protects the mRNA from degradation by 5' to 3' exonucleases. The Cap 1 structure provided by this compound enhances this protective effect, leading to a longer intracellular half-life of the mRNA molecule.[1][] This increased stability allows for a prolonged period of protein expression from a single mRNA molecule.

Evasion of the Innate Immune Response

A critical advantage of the Cap 1 structure is its ability to help mRNA evade recognition by the innate immune system. The host cell possesses pattern recognition receptors (PRRs) that detect foreign RNA, such as viral RNA. One such key sensor is the retinoic acid-inducible gene I (RIG-I), which recognizes 5'-triphosphate RNA, a hallmark of viral and in vitro transcribed RNA.[9][10]

Activation of RIG-I triggers a signaling cascade that leads to the production of type I interferons (IFNs), potent antiviral cytokines that can also suppress translation. The 2'-O-methylation on the first nucleotide of the Cap 1 structure sterically hinders the binding of RIG-I to the mRNA, thus preventing the activation of this antiviral pathway.[9][10] Another family of IFN-stimulated proteins, the IFITs (interferon-induced proteins with tetratricopeptide repeats), can also recognize and sequester uncapped or improperly capped RNA, leading to translational repression. The Cap 1 structure effectively masks the mRNA from recognition by IFIT1.[11][12] This "self" signature allows the synthetic mRNA to be efficiently translated without triggering an unwanted inflammatory response.

Quantitative Data and Performance Comparison

The use of this compound in co-transcriptional capping results in superior performance compared to older capping technologies.

Table 2: Capping Efficiency and Performance of Different Cap Analogs

| Cap Analog/Method | Structure Type | Capping Efficiency | Key Advantages | Key Disadvantages |

| This compound (e.g., CleanCap® AG) | Cap 1 | >95% | High translation, high stability, low immunogenicity | Requires specific "AG" initiation sequence |

| ARCA (Anti-Reverse Cap Analog) | Cap 0 | ~70-80% | Prevents reverse incorporation | Lower translation efficiency, more immunogenic than Cap 1 |

| Standard m7GpppG | Cap 0 | Variable (can be low) | Simple | Prone to reverse incorporation, lower efficiency |

| Enzymatic Capping | Cap 0 or Cap 1 | High | Can cap any sequence | Multi-step process, higher cost, potential for enzyme contamination |

Table 3: Impact of Cap Structure on mRNA Translation and Stability (Illustrative Data)

| Cap Structure | Relative Protein Expression (in vivo) | mRNA Half-life (in cells) | Immunogenicity (IFN-β induction) |

| Cap 1 (from this compound) | High | Increased | Low |

| Cap 0 (from ARCA) | Moderate | Moderate | Moderate |

| Uncapped (5'-ppp) | Very Low | Decreased | High |

Note: The exact values can vary depending on the mRNA sequence, cell type, and delivery method. The table represents general trends observed in the literature.

Experimental Protocols

Co-transcriptional Capping of mRNA using this compound

This protocol describes a typical in vitro transcription reaction to generate mRNA with a Cap 1 structure using this compound (often referred to by its commercial name, CleanCap® AG).

Materials:

-

Linearized DNA template with a T7 promoter followed by an "AG" initiation sequence

-

This compound cap analog solution (e.g., 100 mM)

-

NTP solution mix (ATP, CTP, GTP, UTP; e.g., 100 mM each)

-

T7 RNA Polymerase

-

Transcription Buffer (10X)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

-

RNA purification kit (e.g., silica-based columns or LiCl precipitation)

Procedure:

-

Reaction Setup: Thaw all reagents on ice. It is recommended to prepare a master mix for multiple reactions. For a standard 20 µL reaction, assemble the components at room temperature in the following order:

| Component | Volume (µL) | Final Concentration |

| Nuclease-free Water | Up to 20 µL | - |

| 10X Transcription Buffer | 2.0 | 1X |

| ATP (100 mM) | 1.0 | 5 mM |

| CTP (100 mM) | 1.0 | 5 mM |

| GTP (100 mM) | 0.3 | 1.5 mM |

| UTP (100 mM) | 1.0 | 5 mM |

| This compound (100 mM) | 1.2 | 6 mM |

| Linear DNA Template (1 µg/µL) | 1.0 | 50 ng/µL |

| RNase Inhibitor | 1.0 | - |

| T7 RNA Polymerase | 2.0 | - |

-

Incubation: Mix the reaction gently by pipetting up and down. Centrifuge briefly to collect the contents at the bottom of the tube. Incubate the reaction at 37°C for 2 hours. For transcripts larger than 2 kb, the incubation time can be extended to 4 hours.

-

DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture. Incubate at 37°C for 15 minutes.

-

RNA Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions. Elute the purified mRNA in nuclease-free water.

-

Quality Control: Assess the quality and quantity of the synthesized mRNA.

-

Concentration and Purity: Measure the absorbance at 260 nm and 280 nm using a spectrophotometer. The A260/A280 ratio should be ~2.0.

-

Integrity: Analyze the mRNA by denaturing agarose (B213101) gel electrophoresis to confirm the expected size and integrity of the transcript.

-

Capping Efficiency: Capping efficiency can be assessed using methods like RNase H digestion followed by PAGE analysis or by more advanced techniques like LC-MS.

-

Visualizing Key Pathways and Workflows

Innate Immune Sensing of RNA and Evasion by Cap 1

The following diagram illustrates the RIG-I signaling pathway and how the Cap 1 structure of this compound-capped mRNA allows for evasion of this immune surveillance mechanism.

Caption: RIG-I innate immune signaling pathway and its evasion by Cap 1 mRNA.

Experimental Workflow for Co-transcriptional Capping

This diagram outlines the key steps in the experimental workflow for producing Cap 1-capped mRNA in the laboratory.

Caption: Experimental workflow for co-transcriptional mRNA capping.

Applications in Research and Drug Development

The superior properties of mRNA capped with this compound have made it the gold standard for a wide range of applications.

-

mRNA Vaccines: The high translational efficiency and low immunogenicity are critical for the success of mRNA vaccines. The use of a Cap 1 structure ensures robust expression of the target antigen while minimizing adverse inflammatory reactions, as exemplified by the successful COVID-19 mRNA vaccines.[13][14]

-

Protein Replacement Therapies: For diseases caused by deficient or non-functional proteins, mRNA therapy offers a promising approach to restore protein function. The enhanced stability and translation efficiency of Cap 1-capped mRNA are essential for achieving therapeutic levels of the desired protein.

-

Gene Editing: mRNA can be used to deliver the components of gene-editing systems like CRISPR-Cas9 into cells. The transient nature of mRNA expression is advantageous in this context, and the high efficiency of Cap 1-capped mRNA ensures effective delivery and function of the editing machinery.

-

Cancer Immunotherapy: mRNA can be used to encode tumor antigens to elicit an anti-tumor immune response or to express immunostimulatory molecules in the tumor microenvironment.

-

Basic Research: In the laboratory, this compound-capped mRNA is an invaluable tool for studying gene function, protein expression, and cellular pathways in a controlled and transient manner.

Chemical Synthesis Overview

The chemical synthesis of trinucleotide cap analogs like this compound is a complex multi-step process. While detailed, proprietary protocols are often employed by commercial manufacturers, the general approach involves the synthesis of the individual nucleotide components, followed by their sequential coupling.

A plausible synthetic route, based on published methods for similar cap analogs, would involve:[4][15]

-

Synthesis of the m7G monophosphate derivative: This typically starts with guanosine, which is protected at various positions, followed by methylation at the N7 position and phosphorylation at the 5' position.

-

Synthesis of the 2'-O-methyladenosine-guanosine dinucleotide: This involves the coupling of protected 2'-O-methyladenosine and guanosine nucleosides.

-

Phosphorylation and Coupling: The dinucleotide is phosphorylated at the 5' end of the adenosine. This is followed by a coupling reaction with the activated m7G monophosphate derivative to form the triphosphate bridge.

-

Deprotection and Purification: Finally, all protecting groups are removed, and the final trinucleotide cap analog is purified to a high degree using chromatographic techniques such as HPLC.

The complexity and low yields of this process underscore the value of commercially available, high-quality this compound for research and therapeutic development.

Conclusion

This compound has emerged as a cornerstone of modern mRNA technology. Its ability to confer high stability, enhance translational efficiency, and facilitate evasion of the innate immune system makes it an indispensable component for the development of safe and effective mRNA-based vaccines and therapeutics. This technical guide has provided a detailed overview of its properties, function, and application, offering researchers and drug developers the foundational knowledge required to leverage this powerful tool in their work. As the field of mRNA technology continues to expand, the importance of optimized cap analogs like this compound will only continue to grow.

References

- 1. 2'-O-Methylation of the second transcribed nucleotide within the mRNA 5' cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion [kops.uni-konstanz.de]

- 3. This compound Cap Analog (RSNK-014) - Creative Biogene [creative-biogene.com]

- 4. Chemical synthesis of the 5'-terminal part bearing cap structure of messenger RNA of cytoplasmic polyhedrosis virus (CPV): m7G5'pppAmpG and m7G5'pppAmpGpU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 5'-Triphosphate-RNA-independent activation of RIG-I via RNA aptamer with enhanced antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. pnas.org [pnas.org]

- 10. Structural basis for m7G recognition and 2'-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2′-O methylation of the viral mRNA cap evades host restriction by IFIT family members - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 15. groups.molbiosci.northwestern.edu [groups.molbiosci.northwestern.edu]

An In-depth Technical Guide to the Chemical Structure and Function of m7G(5')ppp(5')(2'OMeA)pG

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological significance of the Cap 1 analog, m7G(5')ppp(5')(2'OMeA)pG. This molecule is of critical importance in the fields of mRNA therapeutics, vaccine development, and fundamental research in gene expression.

Core Chemical Structure and Properties

The this compound is a trinucleotide cap analog that mimics the 5' cap structure of eukaryotic messenger RNA (mRNA). Its structure is integral to enhancing the stability and translational efficiency of in vitro transcribed (IVT) mRNA.

The molecule consists of four key components:

-

7-methylguanosine (B147621) (m7G): A guanosine (B1672433) nucleotide methylated at the 7th position of the guanine (B1146940) base. This modification is crucial for recognition by the cap-binding protein eIF4E, a key factor in the initiation of translation.

-

5'-5' Triphosphate Linkage: An unconventional linkage between the 5' carbons of the 7-methylguanosine and the adjacent 2'-O-methyladenosine, mediated by three phosphate (B84403) groups. This linkage protects the mRNA from exonuclease degradation.

-

2'-O-methyladenosine (2'OMeA): An adenosine (B11128) nucleotide with a methyl group on the 2' hydroxyl of the ribose sugar. This modification defines the structure as a "Cap 1" analog and helps the host cell distinguish the mRNA as "self," thereby reducing innate immune responses.

-

Guanosine (pG): The final nucleoside in this trinucleotide analog.

The systematic name for this compound is 7-methylguanosine(5')triphospho(5')(2'-O-methyladenosine)phospho(5')guanosine.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C32H43N15O24P4 | [1][2][3] |

| Molecular Weight | 1145.67 g/mol (free acid) | [1][2][3] |

| Purity | ≥95% (typically analyzed by HPLC) | [2][3] |

| Appearance | Clear to slightly yellow solution | [3] |

| Storage Conditions | -20°C or below | [2][3] |

Biological Function and Significance

The primary role of the this compound cap analog is to be incorporated at the 5' end of IVT mRNA, thereby creating a transcript that is readily translated into protein by the cellular machinery and is more stable than uncapped RNA.

Key Biological Roles:

-

Enhanced Translation Efficiency: The m7G cap is recognized by the eukaryotic initiation factor 4E (eIF4E), which is a component of the eIF4F complex. This binding is a rate-limiting step in cap-dependent translation initiation. The high affinity of the m7G cap to eIF4E promotes the recruitment of the ribosomal small subunit to the mRNA, leading to efficient protein synthesis.

-

Increased mRNA Stability: The 5'-5' triphosphate linkage protects the mRNA from degradation by 5' exonucleases, thereby increasing its half-life within the cell and allowing for a longer duration of protein expression.

-

Evasion of Innate Immunity: The 2'-O-methylation on the first transcribed nucleotide (adenosine in this case) is a hallmark of a "Cap 1" structure. This modification helps the host's innate immune system to recognize the mRNA as "self," thus avoiding the activation of antiviral pathways that would otherwise lead to the degradation of the foreign RNA and a shutdown of translation.

Quantitative Biological Parameters

| Parameter | Value | Significance | Reference |

| eIF4E Binding Affinity (KD) | 45.6 nM | Indicates a strong interaction with the key translation initiation factor, leading to high translation efficiency. | [4][] |

| Capping Efficiency | ~90% | Represents the percentage of IVT mRNA that successfully incorporates the cap analog during the transcription reaction. | [4][] |

Signaling and Experimental Workflows

Cap-Dependent Translation Initiation Pathway

The following diagram illustrates the central role of the 5' cap in initiating the translation of eukaryotic mRNA.

Caption: Simplified pathway of cap-dependent translation initiation.

General Experimental Workflow for IVT mRNA Production and Analysis

This workflow outlines the key steps from DNA template to the analysis of the final capped mRNA product.

Caption: A typical workflow for producing and verifying capped mRNA.

Experimental Protocols

Plausible Synthesis of this compound

While a specific, detailed industrial synthesis protocol is proprietary, a plausible chemical-enzymatic approach based on the synthesis of similar trinucleotide cap analogs can be outlined. This process generally involves the synthesis of dinucleotide fragments followed by a coupling reaction.

Objective: To synthesize the trinucleotide cap analog this compound.

Materials:

-

Protected nucleoside phosphoramidites (for m7G, 2'OMeA, and G)

-

Solid support for oligonucleotide synthesis

-

Standard reagents for phosphoramidite (B1245037) chemistry (activator, oxidizing agent, deprotection solutions)

-

m7GDP-imidazolide (Im-m7GDP)

-

Dinucleotide 5'-phosphate of 2'OMeA and G (p(2'OMeA)pG)

-

Zinc chloride (ZnCl2)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

HPLC system for purification

Methodology:

-

Synthesis of the Dinucleotide p(2'OMeA)pG:

-

The dinucleotide 5'-phosphate p(2'OMeA)pG is synthesized using standard solid-supported phosphoramidite chemistry.

-

A protected guanosine is first attached to the solid support.

-

A protected 2'-O-methyladenosine phosphoramidite is then coupled to the guanosine.

-

Following the coupling, the dinucleotide is cleaved from the solid support and all protecting groups are removed.

-

The resulting dinucleotide is purified by HPLC.[6]

-

-

Coupling Reaction:

-

The purified dinucleotide p(2'OMeA)pG is dissolved in anhydrous DMF.

-

Im-m7GDP is added to the solution.

-

The coupling reaction is initiated by the addition of a ZnCl2 solution in DMF, which acts as a catalyst.

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 24-48 hours) and monitored by HPLC.[6]

-

-

Purification:

-

Upon completion of the reaction, the crude product is purified using reversed-phase or anion-exchange HPLC.[7][8]

-

Fractions containing the desired trinucleotide cap analog are collected, pooled, and lyophilized to yield the final product as a salt (e.g., ammonium (B1175870) or sodium salt).

-

Co-transcriptional Capping of mRNA

Objective: To produce 5' capped mRNA using this compound during in vitro transcription.

Materials:

-

Linearized plasmid DNA template containing a T7 promoter followed by a sequence starting with "AG"

-

T7 RNA Polymerase

-

NTP solution mix (ATP, CTP, UTP, GTP)

-

This compound solution (e.g., 100 mM)

-

Transcription buffer (e.g., 10x)

-

RNase inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

Methodology:

-

Reaction Setup:

-

Thaw all components on ice, except for the T7 RNA Polymerase Mix, which should be kept at -20°C until immediately before use.

-

In a nuclease-free tube, assemble the reaction at room temperature in the following order (for a 20 µL reaction):

-

Nuclease-free water to a final volume of 20 µL

-

2 µL of 10x Transcription Buffer

-

2 µL of ATP (100 mM)

-

2 µL of CTP (100 mM)

-

2 µL of UTP (100 mM)

-

0.5 µL of GTP (100 mM)

-

4 µL of this compound (40 mM working stock)

-

1 µg of linearized DNA template

-

1 µL of RNase inhibitor

-

2 µL of T7 RNA Polymerase Mix

-

-

-

Incubation:

-

Incubate the reaction at 37°C for 2 hours.

-

-

DNase Treatment:

-

Add 1 µL of DNase I to the reaction mixture to digest the DNA template.

-

Incubate at 37°C for 15 minutes.

-

-

Purification:

-

Purify the synthesized mRNA using a suitable method, such as a spin column-based RNA purification kit or LiCl precipitation, to remove enzymes, unincorporated nucleotides, and the digested DNA template.[11]

-

In Vitro Translation Assay

Objective: To assess the translational efficiency of the capped mRNA.

Materials:

-

Purified capped mRNA

-

Rabbit reticulocyte lysate or wheat germ extract in vitro translation kit

-

Amino acid mixture (containing all essential amino acids, often one is radiolabeled, e.g., [35S]-methionine)

-

Nuclease-free water

Methodology:

-

Reaction Setup:

-

Prepare the translation reaction on ice according to the manufacturer's protocol. A typical reaction includes:

-

Reticulocyte lysate

-

Amino acid mixture

-

RNase inhibitor

-

A defined amount of capped mRNA (e.g., 50-500 ng)

-

Nuclease-free water to the final volume.

-

-

-

Incubation:

-

Incubate the reaction at 30°C for 60-90 minutes.[12]

-

-

Analysis of Translation Products:

-

The newly synthesized proteins can be analyzed by SDS-PAGE followed by autoradiography (if a radiolabeled amino acid was used).

-

Alternatively, if the mRNA encodes a reporter protein like luciferase or GFP, the protein activity or fluorescence can be measured using a luminometer or fluorometer, respectively.[13]

-

mRNA Stability Assay in Cultured Cells

Objective: To determine the half-life of the capped mRNA in a cellular context.

Materials:

-

Cultured mammalian cells

-

Purified capped mRNA

-

Transfection reagent

-

Transcription inhibitor (e.g., Actinomycin D)

-

Cell lysis buffer

-

RNA extraction kit

-

RT-qPCR reagents

Methodology:

-

Transfection:

-

Transfect the cultured cells with the capped mRNA using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Transcription Inhibition:

-

After a set period to allow for initial translation (e.g., 4-6 hours), add a transcription inhibitor such as Actinomycin D to the cell culture medium to halt de novo transcription. This ensures that any subsequent decrease in mRNA levels is due to degradation.[14]

-

-

Time-Course RNA Extraction:

-

Harvest the cells at various time points after the addition of the transcription inhibitor (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Extract total RNA from the cells at each time point using an RNA extraction kit.

-

-

Quantification of mRNA Levels:

-

Perform reverse transcription followed by quantitative PCR (RT-qPCR) to determine the amount of the specific mRNA remaining at each time point.

-

-

Half-Life Calculation:

-

Plot the percentage of remaining mRNA against time. The time point at which 50% of the initial mRNA remains is the half-life of the transcript.[15]

-

Conclusion

The this compound cap analog is a sophisticated and essential tool for the production of highly effective synthetic mRNA for therapeutic and research purposes. Its chemical structure is finely tuned to maximize translation efficiency, enhance stability, and minimize immunogenicity. The experimental protocols provided herein offer a framework for the synthesis, application, and evaluation of mRNAs capped with this advanced analog. As the field of mRNA technology continues to expand, a thorough understanding of the structure and function of such critical components will be paramount for the development of the next generation of RNA-based medicines and research tools.

References

- 1. Trinucleotide cap analogs with triphosphate chain modifications: synthesis, properties, and evaluation as mRNA capping reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Item - Enzymatic Synthesis of RNAs Capped with Nucleotide Analogues Reveals the Molecular Basis for Substrate Selectivity of RNA Capping Enzyme: Impacts on RNA Metabolism - Public Library of Science - Figshare [plos.figshare.com]

- 4. Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion | Springer Nature Experiments [experiments.springernature.com]

- 6. Recent Advances in Modified Cap Analogs: Synthesis, Biochemical Properties, and mRNA Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterization of mRNA cap analogs containing phosphorothioate substitutions that bind tightly to eIF4E and are resistant to the decapping pyrophosphatase DcpS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neb.com [neb.com]

- 10. neb.com [neb.com]

- 11. benchchem.com [benchchem.com]

- 12. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]

- 13. neb-online.de [neb-online.de]

- 14. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

m7G(5')ppp(5')(2'OMeA)pG function in mRNA

An In-depth Technical Guide on the Function of m7G(5')ppp(5')(2'OMeA)pG in mRNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5' cap structure of messenger RNA (mRNA) is a critical determinant of its translational efficiency and stability. Synthetic cap analogs are integral to the development of mRNA-based therapeutics and vaccines. This technical guide provides a comprehensive overview of the this compound trinucleotide cap analog. We will delve into its core functions, the structural advantages it offers over conventional cap analogs, its impact on protein expression, and its role in modulating the innate immune response. This document will also present relevant quantitative data, detailed experimental protocols, and visual diagrams of associated biochemical pathways and workflows.

Introduction: The Critical Role of the 5' Cap in mRNA Function

Eukaryotic and viral mRNAs are characterized by a 7-methylguanosine (B147621) (m7G) cap structure at their 5' end.[1] This cap is essential for a multitude of cellular processes, including the initiation of translation, pre-mRNA splicing, intracellular transport, and protection from exonucleolytic degradation.[1][2] The cap facilitates the recruitment of the translation initiation factor eIF4E, which is a key component of the eIF4F complex.[3][4][5] This interaction is a rate-limiting step in cap-dependent translation.[3] Consequently, the design and synthesis of functional mRNA for therapeutic or research purposes heavily rely on the choice of the 5' cap analog.[6]

The Challenge of In Vitro Transcription and the Advent of Anti-Reverse Cap Analogs (ARCA)

During in vitro transcription (IVT), standard dinucleotide cap analogs like m7GpppG can be incorporated in two possible orientations due to the presence of a 3'-OH group on both guanosine (B1672433) moieties.[6][7][8] This results in a significant portion (up to 50%) of the synthesized mRNA having the cap in a reverse orientation, rendering it untranslatable.[6][7][9] To overcome this, Anti-Reverse Cap Analogs (ARCAs) were developed.[2][6][10] ARCA is chemically modified, typically by methylation of the 3'-OH group of the m7G, which prevents the RNA polymerase from initiating transcription in the reverse orientation.[8][10][11] This ensures that nearly all capped mRNA molecules are translationally active.[12][13]

This compound: A Trinucleotide Cap Analog with Enhanced Features

The this compound is a trinucleotide cap analog that offers further advantages beyond the anti-reverse feature. Its structure includes a 7-methylguanosine linked to a 2'-O-methylated adenosine, followed by a guanosine. This structure mimics the natural Cap-1 structure found in higher eukaryotes.[14][15]

The Role of 2'-O-Methylation (2'OMe)

The 2'-O-methylation of the first and second nucleotides adjacent to the m7G cap (forming Cap-1 and Cap-2 structures, respectively) plays a crucial role in mRNA function.[14][15][16]

-

Immune Evasion: The 2'-O-methylation of the first transcribed nucleotide is a key determinant for the host's innate immune system to distinguish between "self" and "non-self" RNA.[14][16][17] The absence of this modification can trigger an interferon response. The presence of the 2'OMeA in the this compound cap analog helps the synthetic mRNA to evade this immune surveillance.[16][17]

-

Enhanced Translation and Stability: While the primary role of 2'-O-methylation is in immune evasion, it can also influence translation efficiency and mRNA stability.[15] Some studies suggest that the Cap-1 structure can enhance ribosome binding and translation.[15] Furthermore, 2'-O-methylation can confer resistance to certain decapping enzymes, thereby increasing the mRNA half-life.[15][16]

Advantages of a Trinucleotide Structure

Trinucleotide cap analogs like this compound can offer higher capping efficiency and improved yields during in vitro transcription compared to dinucleotide ARCAs.[11] This is because the AG sequence at the start of the transcript does not compete with GTP for initiation by the RNA polymerase, a common issue with dinucleotide cap analogs.[11]

Quantitative Data

The following table summarizes key quantitative parameters associated with the this compound cap analog and related structures.

| Parameter | Value | Cap Analog/Structure | Significance | Reference(s) |

| Binding Affinity to eIF4E (KD) | 45.6 nM | m7GpppAmpG | High affinity indicates efficient recruitment of the translation initiation complex. | [18][19] |

| Capping Efficiency | ~90% | m7GpppAmpG | High capping efficiency leads to a greater proportion of translationally active mRNA. | [18][19] |

| Capping Efficiency | 50-80% | ARCA (dinucleotide) | Lower than some trinucleotide analogs due to GTP competition. | [20][21] |

| Translational Efficiency Increase | 2.3- to 2.6-fold higher than m7GpppG-capped transcripts | ARCA-capped transcripts | Demonstrates the significant benefit of preventing reverse cap incorporation. | [22] |

Signaling Pathways Regulating Cap-Dependent Translation

Cap-dependent translation is tightly regulated by complex signaling pathways that respond to various cellular stimuli such as growth factors and stress. The PI3K/AKT/mTOR and Ras/ERK pathways are central to this regulation.[4][23] These pathways converge on the eIF4F complex to modulate its assembly and activity.[3][24]

Experimental Protocols

In Vitro Transcription with this compound

This protocol outlines the co-transcriptional capping of mRNA using a trinucleotide cap analog.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

Reaction Buffer (10X)

-

Ribonucleoside triphosphates (ATP, CTP, UTP, GTP)

-

This compound cap analog

-

RNase Inhibitor

-

Nuclease-free water

Procedure:

-

Thaw all reagents on ice.

-

Assemble the reaction at room temperature in the following order:

-

Nuclease-free water to a final volume of 20 µL

-

10X Reaction Buffer (2 µL)

-

ATP, CTP, UTP (final concentration of 7.5 mM each)

-

GTP (final concentration may need optimization, e.g., 1.5 mM)

-

This compound (final concentration, e.g., 6 mM)

-

Linearized DNA template (0.5-1.0 µg)

-

RNase Inhibitor (e.g., 20 units)

-

T7 RNA Polymerase (e.g., 50 units)

-

-

Mix gently by pipetting and spin down briefly.

-

Incubate at 37°C for 2 hours.

-

To remove the DNA template, add DNase I and incubate at 37°C for 15-30 minutes.

-

Purify the mRNA using a suitable method, such as lithium chloride precipitation or a column-based kit.

-

Quantify the mRNA concentration and assess its integrity via gel electrophoresis.

In Vitro Translation Assay

This protocol describes the translation of the synthesized mRNA in a cell-free system, such as rabbit reticulocyte lysate.[25][26]

Materials:

-

Purified capped mRNA

-

Rabbit Reticulocyte Lysate (nuclease-treated)

-

Amino acid mixture (minus methionine or leucine, if radiolabeling)

-

[35S]-Methionine or [3H]-Leucine (for radiolabeling)

-

RNase Inhibitor

-

Nuclease-free water

Procedure:

-

Thaw the rabbit reticulocyte lysate on ice.

-

Prepare a master mix containing the lysate, amino acid mixture, and RNase inhibitor.

-

In a nuclease-free tube, add the purified mRNA (e.g., 1 µg).

-

Add the master mix to the mRNA.

-

If radiolabeling, add the radiolabeled amino acid.

-

Incubate the reaction at 30°C for 60-90 minutes.[27]

-

Stop the reaction by placing it on ice or by adding an RNase A solution.

-

Analyze the protein product by SDS-PAGE and autoradiography (if radiolabeled) or by Western blot using an antibody specific to the expressed protein. For reporter proteins like luciferase, activity can be measured using a luminometer.[27]

Measuring Translation Efficiency

Several methods can be employed to quantify the rate of mRNA translation.[28][29][30]

-

Polysome Profiling: This technique separates mRNAs based on the number of associated ribosomes by sucrose (B13894) gradient centrifugation.[29] Actively translated mRNAs are associated with multiple ribosomes (polysomes). The distribution of a specific mRNA across the gradient provides a measure of its translation efficiency.[29]

-

Ribosome Profiling (Ribo-Seq): This is a high-throughput sequencing method that determines the positions of ribosomes on all mRNAs in a cell at a given moment.[29] The density of ribosome footprints on an mRNA is proportional to its translation rate.

Conclusion and Future Directions

The this compound trinucleotide cap analog represents a significant advancement in the field of synthetic mRNA. Its design effectively addresses the issue of reverse cap incorporation while mimicking the natural Cap-1 structure, which is crucial for evading the innate immune response. The high binding affinity to eIF4E and high capping efficiency contribute to enhanced translational output. For researchers and professionals in drug development, the use of such advanced cap analogs is paramount for producing highly stable and potent mRNA molecules for therapeutic applications. Future research will likely focus on further modifications to the cap structure to fine-tune mRNA stability, translational efficiency, and cell-type-specific expression, paving the way for the next generation of mRNA-based medicines.

References

- 1. Cap Analogs – Enhance mRNA stability and translation efficiency - Jena Bioscience [jenabioscience.com]

- 2. ARCA Cap: Boost RNA Translation [baseclick.eu]

- 3. Coordinated Regulation of Cap-Dependent Translation and MicroRNA Function by Convergent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Pathways Involved in the Regulation of mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cap-binding activity of an eIF4E homolog from Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Novel “anti-reverse” cap analogs with superior translational properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neb-online.de [neb-online.de]

- 9. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is ARCA [biosyn.com]

- 11. The Evolution of Cap Analogs - Areterna LLC [areterna.com]

- 12. raybiotech.com [raybiotech.com]

- 13. neb.com [neb.com]

- 14. academic.oup.com [academic.oup.com]

- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 16. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Co-transcriptional capping [takarabio.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and properties of mRNAs containing the novel "anti-reverse" cap analogs 7-methyl(3'-O-methyl)GpppG and 7-methyl (3'-deoxy)GpppG - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. search.library.nyu.edu [search.library.nyu.edu]

- 26. The Basics: In Vitro Translation | Thermo Fisher Scientific - TW [thermofisher.com]

- 27. content.protocols.io [content.protocols.io]

- 28. Rapid and Cost-Effective Measurement of mRNA Translation Rate - Innovations [innovations.dana-farber.org]

- 29. Predicting the translation efficiency of messenger RNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. What methods can I use to measure and detect translation? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Discovery and Synthesis of m7G(5')ppp(5')(2'OMeA)pG (CleanCap® AG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of the Cap-1 analog, m7G(5')ppp(5')(2'OMeA)pG, commercially known as CleanCap® AG. This trinucleotide cap analog has emerged as a critical component in the development of mRNA-based therapeutics and vaccines, offering high capping efficiency, enhanced mRNA stability, and increased translational output. This document details the co-transcriptional capping of mRNA using this compound, methods for assessing capping and translation efficiency, and the role of the Cap-1 structure in cap-dependent translation initiation and innate immune evasion. While a detailed de novo chemical synthesis protocol for the trinucleotide itself is not publicly available, this guide outlines the general principles of its synthesis based on established phosphoramidite (B1245037) chemistry and enzymatic reactions.

Introduction: The Significance of the 5' Cap in Eukaryotic mRNA

Eukaryotic messenger RNA (mRNA) molecules possess a unique 5' terminal structure known as the "cap," which is crucial for their stability, transport from the nucleus to the cytoplasm, and efficient translation into proteins.[1][2] The cap consists of a 7-methylguanosine (B147621) (m7G) molecule linked to the first nucleotide of the mRNA chain via a 5'-5' triphosphate bridge.[1]

There are different types of cap structures, primarily distinguished by the methylation status of the first and second nucleotides of the mRNA transcript.

-

Cap-0 (m7GpppN): The basic cap structure with a 7-methylguanosine.

-

Cap-1 (m7GpppNm): Features an additional methylation at the 2'-hydroxyl group of the first nucleotide.[]

-

Cap-2 (m7GpppNmpNm): Contains 2'-O-methylation on both the first and second nucleotides.

The Cap-1 structure is the predominant form in higher eukaryotes and plays a vital role in discriminating self-RNA from foreign RNA, thereby reducing the immunogenicity of the mRNA molecule.[] Furthermore, the 2'-O-methylation in the Cap-1 structure enhances the binding affinity of the cap to key translation initiation factors, leading to more efficient protein synthesis.[5]

This compound: A High-Efficiency Cap-1 Analog

This compound, also known as CleanCap® AG, is a trinucleotide cap analog designed for the co-transcriptional synthesis of Cap-1 mRNA.[6][7] Its structure consists of 7-methylguanosine (m7G) linked via a triphosphate bridge to a 2'-O-methylated adenosine (B11128) (2'OMeA), which is in turn linked to a guanosine (B1672433) (G). This design offers several advantages over traditional dinucleotide cap analogs like ARCA (Anti-Reverse Cap Analog).[6]

Key Advantages:

-

High Capping Efficiency: Co-transcriptional capping with this compound can achieve capping efficiencies of over 95%.[8]

-

Directional Incorporation: The trinucleotide structure ensures that the cap analog is incorporated in the correct orientation.[6]

-

Enhanced Translation Efficiency: The presence of the Cap-1 structure leads to significantly higher protein expression levels compared to Cap-0 mRNAs.[]

-

Reduced Immunogenicity: The 2'-O-methylation helps the mRNA evade recognition by the innate immune system.[]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and other cap analogs.

| Parameter | Value | Reference(s) |

| Binding Affinity to eIF4E (KD) | 45.6 nM | [9][10] |

| Capping Efficiency | >95% | [8] |

| Cap Analog | Relative Translation Efficiency (compared to m7GpppG) | Reference(s) |

| m7GpppG (Cap-0) | 1.00 | [5] |

| ARCA (m2 7,3'OGpppG) | ~1.59 | [5] |

| bn2m2 7,2'-OGpppG | ~1.72 | [5] |

| CleanCap® AG (this compound) | Significantly higher than ARCA | [6] |

| CleanCap® M6 | >2-fold increase over CleanCap® AG 3'-OMe | [6] |

Synthesis of this compound Capped mRNA

The primary method for producing mRNA with a this compound cap is through co-transcriptional capping during in vitro transcription (IVT).

Experimental Protocol: Co-transcriptional Capping with this compound

This protocol outlines the general steps for in vitro transcription using T7 RNA polymerase to generate Cap-1 mRNA.

Materials:

-

Linearized DNA template containing a T7 promoter followed by the sequence 5'-AG...-3'

-

This compound (CleanCap® AG)

-

NTPs (ATP, CTP, GTP, UTP)

-

T7 RNA Polymerase

-

Transcription Buffer

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

Procedure:

-

Reaction Setup: Assemble the transcription reaction at room temperature in the following order:

-

Nuclease-free water

-

Transcription Buffer (10X)

-

NTPs

-

This compound

-

Linearized DNA template (0.5-1 µg)

-

RNase Inhibitor

-

T7 RNA Polymerase

-

-

Incubation: Mix the reaction gently and incubate at 37°C for 2 hours.

-

DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

-

Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

-

Quality Control: Assess the integrity and concentration of the purified mRNA using gel electrophoresis and spectrophotometry.

Chemical Synthesis of the Trinucleotide Analog: General Principles

While a detailed, step-by-step protocol for the de novo chemical synthesis of this compound is not publicly available, the synthesis would likely involve a combination of phosphoramidite chemistry for the synthesis of the 2'-O-methylated dinucleotide and subsequent enzymatic or chemical ligation steps.

General Steps would include:

-

Synthesis of the 2'-O-methylated dinucleotide (p(2'OMeA)pG): This would be achieved using solid-phase phosphoramidite chemistry with 2'-O-methylated phosphoramidite building blocks.

-

Synthesis of an activated m7G-diphosphate derivative: This could involve the synthesis of an m7G phosphoroimidazolide (m7Gpp-Im).[11]

-

Coupling Reaction: The activated m7G derivative would then be coupled to the 5'-phosphate of the 2'-O-methylated dinucleotide in solution.

-

Purification: The final trinucleotide product would be purified using chromatographic techniques such as ion-exchange and/or reverse-phase high-performance liquid chromatography (HPLC).[2]

-

Characterization: The identity and purity of the synthesized this compound would be confirmed by mass spectrometry and NMR spectroscopy.

Experimental Protocols for Quality Control

Assessing Capping Efficiency

Accurate determination of capping efficiency is critical for ensuring the quality and efficacy of synthetic mRNA. Several methods can be employed:

This method utilizes a specific ribozyme to cleave the mRNA transcript at a defined site near the 5' end, releasing a short 5' fragment.

Protocol Outline:

-

Ribozyme Cleavage Reaction: Incubate the capped mRNA with a specifically designed ribozyme in the presence of Mg2+.

-

Fragment Purification: Purify the short 5' cleavage products using a silica-based column or other suitable method.[12]

-

Analysis: Separate the capped and uncapped 5' fragments using denaturing polyacrylamide gel electrophoresis (PAGE) or liquid chromatography-mass spectrometry (LC-MS).[12]

-

Quantification: Determine the capping efficiency by quantifying the relative amounts of the capped and uncapped fragments.

LC-MS provides a highly accurate and quantitative method for determining capping efficiency.

Protocol Outline:

-

Enzymatic Digestion: Digest the mRNA sample with an RNase (e.g., RNase H with a specific DNA probe, or RNase T1) to generate a small oligonucleotide containing the 5' cap.[13][14]

-

LC Separation: Separate the resulting oligonucleotides using reverse-phase ion-pair liquid chromatography.

-

MS Detection: Detect and quantify the capped and uncapped fragments using a high-resolution mass spectrometer.[13][14]

-

Data Analysis: Calculate the capping efficiency based on the peak areas of the respective species.

Assessing Translation Efficiency

The translational output of capped mRNA is a key measure of its functionality. Luciferase reporter assays are commonly used for this purpose.

Protocol Outline:

-

mRNA Preparation: Synthesize and purify luciferase reporter mRNA with the desired cap analog (e.g., this compound) and a control (e.g., uncapped or Cap-0).[15]

-

In Vitro Translation: Add the reporter mRNA to an in vitro translation system, such as rabbit reticulocyte lysate or wheat germ extract.[15]

-

Incubation: Incubate the reaction at the optimal temperature (typically 30-37°C) for a defined period (e.g., 60-90 minutes).

-

Luciferase Assay: Measure the luciferase activity using a luminometer.

-

Data Analysis: Compare the luciferase activity of the differently capped mRNAs to determine their relative translation efficiencies.

Signaling Pathways and Logical Relationships

Cap-Dependent Translation Initiation

The m7G cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex. This interaction is the rate-limiting step in cap-dependent translation initiation.

Caption: Cap-dependent translation initiation pathway.

Co-transcriptional Capping Workflow

The process of generating Cap-1 mRNA using this compound involves a streamlined in vitro transcription reaction.

Caption: Workflow for co-transcriptional capping.

Capping Efficiency Analysis Workflow

A logical workflow for determining the capping efficiency of the synthesized mRNA.

Caption: Capping efficiency analysis workflow.

Conclusion

The development of the this compound trinucleotide cap analog represents a significant advancement in the field of mRNA therapeutics. Its ability to facilitate the high-efficiency co-transcriptional synthesis of Cap-1 mRNA with enhanced stability and translational capacity has been instrumental in the rapid development and success of mRNA-based vaccines and therapies. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource on the synthesis, application, and analysis of this compound-capped mRNA, supporting the continued innovation in this promising area of modern medicine.

References

- 1. shop.hongene.com [shop.hongene.com]

- 2. Anion exchange HPLC monitoring of mRNA in vitro transcription reactions to support mRNA manufacturing process development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glenresearch.com [glenresearch.com]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Synthesis of 5′ cap-0 and cap-1 RNAs using solid-phase chemistry coupled with enzymatic methylation by human (guanine-N7)-methyl transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. agilent.com [agilent.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of m7G(5')ppp(5')(2'OMeA)pG

For Researchers, Scientists, and Drug Development Professionals

Introduction

m7G(5')ppp(5')(2'OMeA)pG, also known as m7GpppAmpG, is a synthetically engineered trinucleotide cap analog critical in the development of mRNA-based therapeutics and vaccines.[1][] Its primary function is to be co-transcriptionally incorporated at the 5' end of in vitro transcribed (IVT) mRNA, forming a "Cap 1" structure.[3][4] This guide provides a comprehensive overview of its mechanism of action, focusing on its role in enhancing translation efficiency and modulating the innate immune response.

The presence of a 5' cap is a hallmark of eukaryotic mRNA, essential for its stability, nuclear export, and translation initiation. The Cap 1 structure, characterized by a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide via a 5'-5' triphosphate bridge and 2'-O-methylation of the first transcribed nucleotide, is particularly significant for efficient protein production and for distinguishing self from non-self RNA, thereby avoiding activation of the innate immune system.[5][6] this compound is designed to mimic this natural Cap 1 structure, thereby conferring these advantageous properties to synthetic mRNA.

Core Mechanism of Action

The core mechanism of action of this compound revolves around two key biological processes:

-

Enhancement of Translation Initiation: The m7G cap moiety is recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex.[] This interaction is the rate-limiting step in cap-dependent translation initiation. By efficiently binding to eIF4E, this compound facilitates the recruitment of the ribosomal machinery to the mRNA, leading to robust protein synthesis.[]

-

Evasion of Innate Immune Recognition: The 2'-O-methylation on the adenosine (B11128) residue is a critical feature for immune evasion. Cytoplasmic pattern recognition receptors (PRRs), particularly RIG-I (Retinoic Acid-Inducible Gene I), are sensors of viral RNA, which often lacks a 5' cap or has a Cap 0 structure (m7G cap without 2'-O-methylation).[5][6] The Cap 1 structure generated by this compound is recognized as "self" by the host's innate immune system, significantly reducing the activation of RIG-I and subsequent downstream inflammatory responses, such as the production of type I interferons.[5][6]

Quantitative Data

The following tables summarize key quantitative data related to the function of this compound.

| Parameter | Value | Reference |

| Binding Affinity to eIF4E (Kd) | 45.6 nM | [1] |

| In Vitro Capping Efficiency | 90% - 98% | [1][8] |

| Cap Structure | Relative RIG-I Binding Affinity | Reference |

| 5'ppp dsRNA | High | [6] |

| Cap 0 dsRNA | High (nearly identical to 5'ppp) | [5][6] |

| Cap 1 dsRNA | Low (~200-fold reduction compared to Cap 0) | [5][9] |

Signaling Pathways

The signaling pathways influenced by this compound-capped mRNA are central to its efficacy and safety profile.

Cap-Dependent Translation Initiation

The binding of the m7G cap to eIF4E initiates the assembly of the eIF4F complex, which then recruits the 43S preinitiation complex to the 5' end of the mRNA. This complex scans the mRNA for the start codon, at which point the 60S ribosomal subunit joins to form the 80S ribosome, and protein synthesis begins.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. This compound Cap Analog (RSNK-014) - Creative Biogene [creative-biogene.com]

- 5. Structural basis for m7G recognition and 2'-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis for m7G recognition and 2′-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. RIG-I recognizes metabolite-capped RNAs as signaling ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Efficient mRNA: An In-depth Technical Guide to Anti-Reverse Cap Analogs (ARCA)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of mRNA therapeutics and research, the efficiency of protein translation is paramount. A critical determinant of this efficiency lies at the 5' end of the messenger RNA (mRNA) molecule: the cap structure. This guide provides a comprehensive technical overview of Anti-Reverse Cap Analogs (ARCA), a pivotal technology that has revolutionized the synthesis of functional mRNA. We will delve into the core principles of ARCA, its mechanism of action, and its advantages over traditional capping methods, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental workflows.

The Challenge of Co-Transcriptional Capping and the Advent of ARCA

In vitro transcription (IVT) is the standard method for synthesizing mRNA for research and therapeutic applications. To produce a mature, translatable mRNA, a 5' cap structure (a 7-methylguanosine (B147621), m7G, linked to the first nucleotide via a 5'-5' triphosphate bridge) must be added. This can be achieved co-transcriptionally by including a cap analog in the IVT reaction.

However, conventional cap analogs like m7G(5')ppp(5')G present a significant challenge. The RNA polymerase can initiate transcription from the 3'-OH group of either guanosine (B1672433) in the cap analog, leading to a mixed population of mRNA molecules.[1] Approximately 30-50% of the transcripts are capped in the incorrect, or "reverse," orientation, with the unmodified guanosine at the 5' terminus.[1][2] These reverse-capped mRNAs are not efficiently recognized by the translation initiation machinery, rendering a substantial portion of the synthesized mRNA non-functional and reducing the overall protein yield.[3][4]

To overcome this limitation, Anti-Reverse Cap Analogs (ARCA) were developed. The key innovation of ARCA is the modification of the 7-methylguanosine moiety, typically by methylation of the 3'-hydroxyl group (3'-O-Me-m7G).[5][6] This modification blocks the 3'-OH group on the m7G nucleotide, preventing the RNA polymerase from initiating transcription in the reverse orientation.[5][6][7] Consequently, ARCA ensures that nearly all capped transcripts are in the correct, functional orientation, leading to a homogenous population of translatable mRNA.[7][8]

The Mechanism of ARCA-Enhanced Translation

The 5' cap is the primary recognition site for the cap-dependent translation initiation pathway in eukaryotes. The cap-binding protein, eukaryotic initiation factor 4E (eIF4E), specifically recognizes and binds to the m7G cap.[2][9][10] This binding event is the first and rate-limiting step in the assembly of the translation initiation complex.

By ensuring the correct orientation of the m7G cap at the 5' terminus, ARCA facilitates efficient recognition and binding by eIF4E.[5] This, in turn, promotes the recruitment of other initiation factors, such as eIF4G and eIF4A, and the 40S ribosomal subunit to the mRNA, leading to the initiation of protein synthesis.[1][9] The result is a significant increase in the translational efficiency of ARCA-capped mRNA compared to that produced with standard cap analogs.[3][11]

Below is a diagram illustrating the cap-dependent translation initiation pathway.

Caption: Cap-dependent translation initiation pathway.

Quantitative Comparison of ARCA and Standard Cap Analogs

The primary advantage of ARCA is its ability to significantly enhance protein expression. Numerous studies have quantified this improvement, demonstrating the superior performance of ARCA-capped mRNA in various in vitro and cellular systems.

| Parameter | Standard Cap (m7GpppG) | ARCA (3'-O-Me-m7GpppG) | Fold Increase with ARCA | Reference(s) |

| Translational Efficiency | Baseline | ~2-fold higher | ~2x | [11][12] |

| Baseline | 1.1 to 2.6-fold higher | 1.1-2.6x | [3] | |

| Baseline | 1.59-fold higher | 1.59x | [13] | |

| Capping Efficiency | ~50% in correct orientation | ~80% (at 4:1 ARCA:GTP ratio) | N/A | [11][14][15] |

| mRNA Population | Heterogeneous (correct and reverse caps) | Homogeneous (correctly capped) | N/A | [5][7] |

Note: Translational efficiency can vary depending on the specific mRNA sequence, the translation system used (e.g., rabbit reticulocyte lysate, cell lines), and the specific ARCA variant. Capping efficiency is also influenced by the ratio of ARCA to GTP in the IVT reaction.

Advanced ARCA Variants: Pushing the Boundaries of Efficiency

Research has continued to refine cap analog technology, leading to the development of advanced ARCA variants with further enhanced properties. These include modifications to the phosphate (B84403) bridge and the N7-methylguanosine base.

| ARCA Variant | Modification | Advantage(s) | Reference(s) |

| Tetra- and Pentaphosphate ARCAs | Extended phosphate bridge (4 or 5 phosphates) | Increased binding affinity to eIF4E, potentially leading to higher translational efficiency. | [3][10] |

| Phosphorothioate-modified ARCAs | Substitution of a non-bridging oxygen with sulfur in the phosphate backbone | Increased resistance to decapping enzymes (e.g., Dcp1/Dcp2, DcpS), leading to enhanced mRNA stability. | [3] |

| N2-modified ARCAs | Modification at the N2 position of the 7-methylguanosine | Can further enhance translational properties. | [2][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving ARCA-capped mRNA.

In Vitro Transcription of ARCA-Capped mRNA

This protocol describes a standard IVT reaction to generate ARCA-capped mRNA.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

10x Transcription Buffer

-

ARCA solution (e.g., 10 mM)

-

NTP solution mix (ATP, CTP, UTP at 10 mM each)

-

GTP solution (10 mM)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

Procedure:

-

Thaw all reagents on ice.

-

Assemble the transcription reaction at room temperature in the following order:

Component Volume (for a 20 µL reaction) Final Concentration Nuclease-free water to 20 µL 10x Transcription Buffer 2 µL 1x NTP solution mix (A, C, U) 2 µL each 1 mM each GTP solution 0.5 µL 0.25 mM ARCA solution 2 µL 1 mM RNase Inhibitor 1 µL Linearized DNA template 1 µg 50 ng/µL | T7 RNA Polymerase | 2 µL | |

-

Mix gently by pipetting and incubate at 37°C for 2 hours.

-

To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

-

Purify the mRNA using a suitable method, such as lithium chloride precipitation or a column-based kit.

-

Quantify the mRNA concentration and assess its integrity by gel electrophoresis.

Note: The optimal ARCA:GTP ratio is typically 4:1 to achieve high capping efficiency (around 80%) without significantly compromising the overall RNA yield.[14][16][17]

Determination of Capping Efficiency using RNase H Digestion and LC-MS

This protocol outlines a method to quantify the percentage of capped mRNA in a sample.

Caption: Workflow for determining mRNA capping efficiency.

Materials:

-

Purified mRNA sample

-

Biotinylated DNA probe complementary to the 5' end of the mRNA

-

RNase H and corresponding reaction buffer

-

Streptavidin-coated magnetic beads

-

Wash and elution buffers

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Hybridization: Anneal the biotinylated DNA probe to the mRNA sample by heating and gradual cooling.

-

RNase H Digestion: Add RNase H to the reaction and incubate to allow cleavage of the RNA strand in the DNA-RNA hybrid.[4][5]

-

Capture of 5' Fragments: Add streptavidin-coated magnetic beads to the reaction to bind the biotinylated DNA probe along with the hybridized 5' mRNA fragment.

-

Washing: Wash the beads to remove unbound mRNA fragments and other reaction components.

-

Elution: Elute the 5' mRNA fragments from the beads.

-

LC-MS Analysis: Analyze the eluted fragments by LC-MS to separate and identify the capped and uncapped species based on their distinct masses.

-

Quantification: Determine the relative abundance of the capped and uncapped fragments to calculate the capping efficiency.

In Vitro Translation and Luciferase Assay

This protocol describes how to assess the translational efficiency of ARCA-capped mRNA using a luciferase reporter system.

Materials:

-

ARCA-capped firefly luciferase mRNA

-

Rabbit reticulocyte lysate (RRL) or other cell-free translation system

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Set up the in vitro translation reaction by combining the RRL, amino acid mixture, and the ARCA-capped luciferase mRNA in a microfuge tube.

-

Incubate the reaction at 30°C for 60-90 minutes.

-

Add the luciferase assay reagent to the reaction mixture.

-

Immediately measure the luminescence using a luminometer. The light output is directly proportional to the amount of luciferase protein synthesized.

-

Compare the luminescence values obtained from mRNA capped with different analogs to determine their relative translational efficiencies.

Conclusion

Anti-Reverse Cap Analogs have become an indispensable tool in the field of mRNA research and therapeutics. By ensuring the correct orientation of the 5' cap, ARCA technology leads to the production of a homogenous population of highly translatable mRNA. This translates to increased protein expression, which is critical for the efficacy of mRNA-based vaccines and therapies. The continued development of advanced ARCA variants with improved stability and translational properties promises to further enhance the potential of mRNA as a powerful platform for a wide range of biomedical applications. This guide provides the foundational knowledge and practical protocols for researchers and developers to effectively harness the power of ARCA in their work.

References

- 1. Cap-dependent eukaryotic initiation factor-mRNA interactions probed by cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Label-free analysis of mRNA capping efficiency using RNase H probes and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neb.com [neb.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. sulfo-cy3-azide.com [sulfo-cy3-azide.com]

- 9. researchgate.net [researchgate.net]

- 10. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. agilent.com [agilent.com]

- 13. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jenabioscience.com [jenabioscience.com]

- 15. Novel “anti-reverse” cap analogs with superior translational properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apexbt.com [apexbt.com]

- 17. neb.com [neb.com]

A Technical Guide to the Binding Affinity of m7G(5')ppp(5')(2'OMeA)pG with eIF4E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity between the cap analog m7G(5')ppp(5')(2'OMeA)pG and the eukaryotic translation initiation factor 4E (eIF4E). This interaction is a critical control point in protein synthesis and a key target in various therapeutic areas, including oncology and mRNA-based therapies. This document outlines the quantitative binding data, detailed experimental methodologies, and the broader context of eIF4E signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of various cap analogs to eIF4E is a crucial parameter in determining their biological activity and therapeutic potential. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction.

The trinucleotide 5′ end cap analog, this compound, demonstrates a high binding affinity for eIF4E with a reported Kd value of 45.6 nM[1][2][3]. This strong interaction is a key attribute that contributes to enhanced mRNA stability and translation efficiency, making it a valuable tool in mRNA therapeutic research[1][2]. The table below provides a comparative summary of the binding affinities of this compound and other relevant cap analogs to eIF4E.

| Cap Analog | Dissociation Constant (Kd) | Comments |

| This compound | 45.6 nM | A trinucleotide cap analog with high affinity, enhancing mRNA stability and translation.[1][2][3] |

| m7GpppG | 561 nM | A standard dinucleotide cap analog.[4] |

| Capped RNA Oligos (various first nucleotides) | Substantially lower than m7GpppG | The RNA moiety increases the binding affinity compared to the cap analog alone.[4] |

| Bn7-GMP | 1.32 ± 0.062 μM | A benzyl-substituted guanosine (B1672433) monophosphate antagonist of eIF4E. |

| meta-Fluoro Bn7-GMP | 1.59 ± 0.07 μM | A fluoro-substituted antagonist with similar affinity to Bn7-GMP. |

| para-Fluoro Bn7-GMP | 8.22 ± 0.62 μM | A fluoro-substituted antagonist with reduced binding affinity compared to Bn7-GMP. |

Experimental Protocols for Determining Binding Affinity

Several biophysical techniques are employed to quantify the interaction between eIF4E and cap analogs. Fluorescence-based methods are particularly common due to their sensitivity and the intrinsic fluorescence of tryptophan residues within the eIF4E cap-binding pocket.

Fluorescence Titration Assay

This is a widely used method to determine the binding affinity of cap analogs to eIF4E. The principle relies on the quenching of the intrinsic tryptophan fluorescence of eIF4E upon binding of the cap analog.

Objective: To determine the dissociation constant (Kd) of the interaction between eIF4E and a cap analog.

Materials:

-

Purified recombinant eIF4E protein

-

Cap analog of interest (e.g., this compound)

-

Binding buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA)

-

Spectrofluorometer

Procedure:

-

Protein Preparation:

-

Prepare a stock solution of purified eIF4E in the binding buffer.

-

Determine the precise concentration of the protein using a reliable method (e.g., Bradford assay or UV absorbance at 280 nm).

-

Prepare a working solution of eIF4E at a fixed concentration (e.g., 100-300 nM) in the binding buffer.

-

-

Ligand Preparation:

-

Prepare a high-concentration stock solution of the cap analog in the binding buffer.

-

Perform a series of dilutions to create a range of ligand concentrations for the titration.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to 280 nm (for tryptophan excitation) and the emission wavelength to scan between 300 and 400 nm to determine the emission maximum (typically around 340 nm).

-

Place the eIF4E working solution in a quartz cuvette.

-

Record the initial fluorescence intensity of the protein solution.

-

-

Titration:

-

Add small aliquots of the cap analog solution to the cuvette containing the eIF4E solution.

-

After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

-

Record the fluorescence intensity at the emission maximum after each addition.

-

-

Data Analysis:

-

Correct the fluorescence intensity readings for dilution effects.

-

Plot the change in fluorescence intensity (ΔF) as a function of the ligand concentration.

-

Fit the resulting binding curve to a suitable binding isotherm equation (e.g., the one-site binding model) to calculate the dissociation constant (Kd).

-

Signaling Pathways and Experimental Workflows

The interaction between eIF4E and the mRNA cap is a focal point for major signaling pathways that regulate cell growth, proliferation, and survival. Understanding these pathways is crucial for the development of targeted therapies.

Key eIF4E Signaling Pathways

The activity of eIF4E is primarily regulated by two major signaling cascades: the PI3K/Akt/mTOR pathway and the Ras/MAPK/Mnk pathway.[4][5] These pathways converge on eIF4E to control cap-dependent translation.

Figure 1: Key signaling pathways regulating eIF4E activity.

Experimental Workflow for Binding Affinity Determination

The process of determining the binding affinity of a cap analog to eIF4E using a fluorescence titration assay can be visualized as a sequential workflow.

Figure 2: Workflow for determining eIF4E-cap analog binding affinity.

Conclusion

The high binding affinity of this compound to eIF4E underscores its significance in the development of mRNA-based therapeutics and as a research tool to probe the mechanisms of translation initiation. The experimental protocols and an understanding of the regulatory signaling pathways detailed in this guide provide a robust framework for researchers and drug development professionals working in this dynamic field. The continued exploration of eIF4E-cap analog interactions will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of diseases.

References

- 1. Fluorescence studies on association of human translation initiation factor eIF4E with mRNA cap-analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Evaluation of Analogs of Initiation Factor 4E (eIF4E) Cap-Binding Antagonist Bn7-GMP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Cornerstone of a New Therapeutic Era: An In-depth Technical Guide to mRNA Cap Analogs

For Researchers, Scientists, and Drug Development Professionals

The rapid ascent of messenger RNA (mRNA) from a fundamental biological molecule to a versatile therapeutic platform has been nothing short of revolutionary. At the forefront of this innovation lies the 5' cap, a seemingly small modification with a profound impact on the efficacy of mRNA-based drugs and vaccines. This technical guide provides an in-depth exploration of mRNA cap analogs, the synthetic molecules critical for producing functional and safe therapeutic mRNA. We will delve into their structure, function, and evolution, presenting comparative data, detailed experimental protocols, and visual workflows to equip researchers and developers with the knowledge to harness the full potential of this technology.

The Critical Role of the 5' Cap in mRNA Function

In eukaryotic cells, the 5' cap is a modified guanosine (B1672433) nucleotide added to the 5' end of a nascent mRNA transcript. This structure, represented as m7G(5')ppp(5')N, is indispensable for the lifecycle of an mRNA molecule.[1] Its primary functions include:

-

Protection from Degradation: The cap structure shields the mRNA from exonucleases, significantly increasing its stability and intracellular half-life.[1]

-

Translation Initiation: The cap is recognized by the eukaryotic translation initiation factor 4E (eIF4E), a key step in recruiting the ribosomal machinery to begin protein synthesis.[2]

-